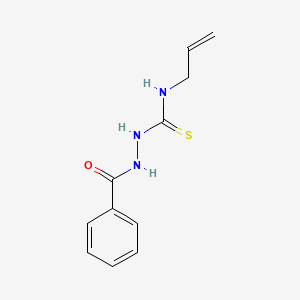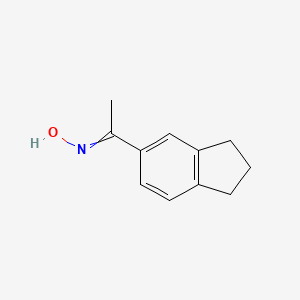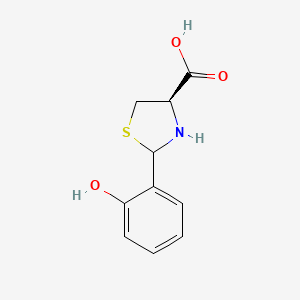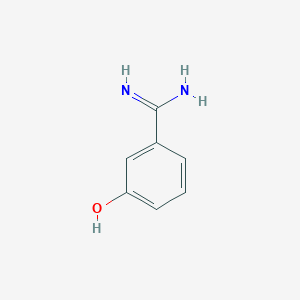
(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4,6-Dimethyl-pyrimidin-2-ylsulfanyl-phenyl-acetic acid is a derivative of acetic acid where the acetic acid moiety is modified by the introduction of a pyrimidine and phenyl group. This modification is likely to alter the compound's physical, chemical, and biological properties, making it a subject of interest in the field of medicinal chemistry and heterocyclic chemistry.
Synthesis Analysis
The synthesis of related pyrimidine acetic acid derivatives has been achieved through the condensation of dimethyl acetylsuccinate with appropriate reaction partners, as described in the literature. For instance, the preparation of novel acetic acid derivatives of pyrazole and pyrimidine is facilitated by using dimethyl acetylsuccinate as a versatile synthon in heterocyclic chemistry . Additionally, a series of 2-(4-(2-amino-6-(4-substituted phenyl) pyrimidin-4-yl)-2-substituted phenoxy) acetic acid derivatives have been efficiently synthesized, which suggests that similar methods could potentially be applied to the synthesis of 4,6-Dimethyl-pyrimidin-2-ylsulfanyl-phenyl-acetic acid .
Molecular Structure Analysis
A polymorphic form of 2-(pyrimidin-2-ylsulfanyl)acetic acid has been reported, which is not planar. The aromatic ring in this compound makes an angle with the carboxyl plane, indicating that the molecule has a three-dimensional structure that could influence its reactivity and interaction with biological targets . This information is crucial for understanding the molecular structure of 4,6-Dimethyl-pyrimidin-2-ylsulfanyl-phenyl-acetic acid, as the presence of additional substituents like methyl groups could further influence the molecular conformation.
Chemical Reactions Analysis
While specific chemical reactions of 4,6-Dimethyl-pyrimidin-2-ylsulfanyl-phenyl-acetic acid are not detailed in the provided papers, the literature on related compounds can offer insights. The reactivity of pyrimidine acetic acid derivatives typically involves the functional groups present, such as the carboxyl group and the pyrimidine ring. These groups can participate in various chemical reactions, including condensation, substitution, and hydrogen bonding, which are fundamental in the synthesis and modification of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,6-Dimethyl-pyrimidin-2-ylsulfanyl-phenyl-acetic acid can be inferred from related compounds. For example, the polymorphic form of 2-(pyrimidin-2-ylsulfanyl)acetic acid exhibits specific crystal packing and hydrogen bonding patterns, which can affect its solubility, melting point, and stability . The presence of substituents like methyl groups and a phenyl ring would likely modify these properties, potentially enhancing the compound's lipophilicity and its ability to cross biological membranes, which is relevant for its pharmacological profile .
Aplicaciones Científicas De Investigación
Biocidal Applications of Pyrolysis Products
Pyrolysis, as a thermochemical conversion process, generates bio-oils containing phenolic compounds, fatty acids, and acetic acid. These compounds demonstrate potential as future pesticides and antimicrobials due to their insecticidal and antimicrobial properties. This suggests that derivatives of phenyl-acetic acid may also hold biocidal properties worth exploring in scientific research (Mattos et al., 2019).
Synthesis and Anticarcinogenic Properties
Organotin(IV) complexes, including those with pyrimidine, have shown excellent anticarcinogenicity and cytotoxicity, indicating the potential of pyrimidine derivatives in developing antitumor agents. This highlights an area where (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid could potentially be applied, given its structural relationship with pyrimidine (Ali et al., 2018).
Hybrid Catalysts in Medicinal Chemistry
The use of hybrid catalysts for synthesizing pyrano[2,3-d]pyrimidine scaffolds, which are key precursors in the medicinal and pharmaceutical industries, underscores the significance of exploring the synthesis pathways and applications of pyrimidine derivatives, including potentially (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid in drug development (Parmar et al., 2023).
Safety and Hazards
Propiedades
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-2-phenylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-9-8-10(2)16-14(15-9)19-12(13(17)18)11-6-4-3-5-7-11/h3-8,12H,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTNEQSEGPLBKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC(C2=CC=CC=C2)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid | |
CAS RN |
87125-95-9 |
Source


|
| Record name | Benzeneacetic acid, alpha-((4,6-dimethyl-2-pyrimidinyl)thio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087125959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(7-chloroquinolin-4-yl)thio]acetate](/img/structure/B1305208.png)
![ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B1305211.png)


![Methyl 2-(1-[1,1'-biphenyl]-4-ylethylidene)-1-hydrazinecarboxylate](/img/structure/B1305215.png)







![N-[4-(dimethylamino)phenyl]guanidine](/img/structure/B1305234.png)